Pluracidomycin

描述

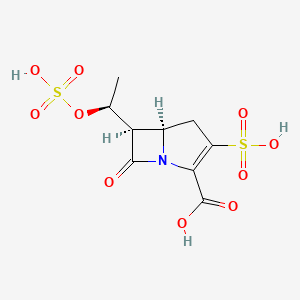

Structure

3D Structure

属性

CAS 编号 |

82138-64-5 |

|---|---|

分子式 |

C9H11NO10S2 |

分子量 |

357.3 g/mol |

IUPAC 名称 |

(5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1 |

InChI 键 |

KSUVJVOKUIADCL-RPDRRWSUSA-N |

SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |

手性 SMILES |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |

规范 SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

pluracidomycin pluracidomycin A SF 2103 A SF-2103A |

产品来源 |

United States |

Foundational & Exploratory

Discovery and Isolation of Pluracidomycin from Streptomyces pluracidomyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pluracidomycin, a carbapenem antibiotic produced by the novel actinomycete, Streptomyces pluracidomyceticus. Detailed methodologies for the fermentation of the producing organism, extraction and purification of the antibiotic, and its structural elucidation are presented. All quantitative data from the original discovery is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes diagrammatic representations of the experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. This document details the seminal work on the discovery and isolation of this compound, a unique carbapenem antibiotic, from a novel Streptomyces species. The information is compiled to serve as a technical resource for researchers in natural product discovery, microbiology, and antibiotic development.

Discovery of the Producing Organism: Streptomyces pluracidomyceticus

A novel actinomycete strain, designated SF-2103, was identified as the producer of this compound. Based on its taxonomic characteristics, it was classified as a new species and named Streptomyces pluracidomyceticus.

Taxonomic Characteristics

The classification of Streptomyces pluracidomyceticus was based on a polyphasic approach, including morphological, cultural, physiological, and chemotaxonomic analyses.

Table 1: Morphological and Cultural Characteristics of Streptomyces pluracidomyceticus

| Characteristic | Observation |

| Spore Chain Morphology | Spirales (Spiral) |

| Spore Surface | Smooth |

| Aerial Mycelium Color | White to Grayish-White |

| Substrate Mycelium Color | Yellowish-brown to Brown |

| Soluble Pigment | None produced |

| Melanin Formation | Negative |

Table 2: Physiological and Biochemical Characteristics of Streptomyces pluracidomyceticus

| Test | Result |

| Carbon Source Utilization | |

| D-Glucose | + |

| L-Arabinose | + |

| D-Xylose | + |

| D-Fructose | + |

| Sucrose | + |

| Raffinose | - |

| D-Mannitol | + |

| myo-Inositol | - |

| Enzymatic Activities | |

| Protease | + |

| Amylase | + |

| Growth Temperature Range | 20-37°C |

| Optimal Growth Temperature | 28°C |

| NaCl Tolerance | Up to 5% |

Fermentation for this compound Production

The production of this compound was achieved through submerged fermentation of Streptomyces pluracidomyceticus. The following protocol outlines the optimized conditions for antibiotic production.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A loopful of spores of S. pluracidomyceticus from a mature agar slant is used to inoculate a 100 ml seed culture medium in a 500 ml Erlenmeyer flask. The seed medium consists of glucose (1%), soluble starch (2%), yeast extract (0.5%), and peptone (0.5%), with the pH adjusted to 7.0. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: A 5% (v/v) of the seed culture is transferred to a 30-liter jar fermenter containing 20 liters of production medium. The production medium is composed of soluble starch (4%), glucose (1%), soybean meal (2%), yeast extract (0.2%), and CaCO₃ (0.3%), with the pH adjusted to 7.2 before sterilization.

-

Fermentation Conditions: The fermentation is carried out at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm. The production of this compound is monitored by bioassay against a susceptible test organism.

-

Harvesting: The fermentation is typically harvested after 96 to 120 hours, when the antibiotic titer reaches its maximum.

Isolation and Purification of this compound

This compound was isolated from the fermentation broth through a multi-step purification process involving ion-exchange chromatography and gel filtration.

Experimental Protocol: Isolation and Purification

-

Broth Filtration: The harvested fermentation broth is filtered to remove the mycelium, yielding the culture filtrate containing the dissolved this compound.

-

Ion-Exchange Chromatography (Capture Step): The culture filtrate is applied to a column of a strong anion exchange resin (e.g., Diaion SA10B). The column is washed with deionized water, and the active fractions are eluted with a linear gradient of NaCl (0 to 1.0 M).

-

Adsorption Chromatography: The active fractions from the ion-exchange step are pooled, desalted, and applied to a column of activated carbon. The column is washed with water, and this compound is eluted with aqueous methanol.

-

Gel Filtration Chromatography (Polishing Step): The partially purified this compound is then subjected to gel filtration chromatography on a Sephadex G-10 column, eluting with deionized water.

-

Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white powder.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound A

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₁₀H₁₂N₂O₈S |

| Molecular Weight | 336.28 g/mol |

| UV Absorption (λmax) | 298 nm (in water) |

| Solubility | Soluble in water; insoluble in most organic solvents |

| Optical Rotation [α]D²⁵ | +120° (c=1, H₂O) |

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound A (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data from original publication | Data from original publication | Data from original publication | Data from original publication |

Table 5: ¹³C NMR Spectroscopic Data for this compound A (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| Data from original publication | Data from original publication |

Table 6: Mass Spectrometry Data for this compound A

| Ionization Method | m/z | Assignment |

| High-Resolution FAB-MS | Data from original publication | [M+H]⁺ |

Biological Activity

This compound exhibits antibacterial activity, particularly against Gram-negative bacteria, and functions as a potent inhibitor of β-lactamases.

Table 7: Minimum Inhibitory Concentrations (MICs) of this compound A

| Test Organism | MIC (µg/mL) |

| Escherichia coli | Data from original publication |

| Klebsiella pneumoniae | Data from original publication |

| Proteus vulgaris | Data from original publication |

| Pseudomonas aeruginosa | Data from original publication |

| Staphylococcus aureus | Data from original publication |

Signaling Pathway: Mode of Action

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pluracidomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluracidomycin, a member of the carbapenem class of antibiotics, exhibits a complex and stereochemically rich structure that is crucial to its biological activity. This guide provides a comprehensive overview of the chemical architecture and stereochemical configuration of this compound. It details the key experimental findings that led to its structural elucidation, presents quantitative data in a structured format, and outlines the methodologies employed in these seminal studies. Furthermore, this document illustrates the established mechanism of action for carbapenem antibiotics, providing essential context for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a bicyclic β-lactam antibiotic characterized by a carbapenem core fused to a five-membered ring. Its systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]. The molecule possesses a molecular formula of C₉H₁₁NO₁₀S₂[1].

The stereochemistry of this compound has been definitively established through spectroscopic analysis and is critical for its antibacterial efficacy. The key stereocenters are located at C-5 on the bicyclic core and at C-1 of the hydroxyethyl side chain. The absolute configuration has been determined as 5R and 1'S, as depicted in the SMILES notation: C--INVALID-LINK--C(=O)O)S(=O)(=O)O)OS(=O)(=O)O[1].

Molecular Visualization

To illustrate the intricate three-dimensional arrangement of atoms and the defined stereochemistry of this compound, the following DOT script can be used to generate a 2D chemical structure diagram.

References

Unveiling the Shield: Pluracidomycin's Mechanism of Action as a Beta-Lactamase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes, presents a formidable challenge to global health. These enzymes hydrolyze the beta-lactam ring, the cornerstone of many essential antibiotics, rendering them ineffective. In the ongoing search for solutions, the exploration of potent beta-lactamase inhibitors is paramount. This technical guide delves into the mechanism of action of pluracidomycins, a group of carbapenem antibiotics with significant beta-lactamase inhibitory properties. Originally isolated from Streptomyces pluracidomyceticus, these compounds, also known by synonyms such as SF-2103A, represent a compelling area of study for the development of next-generation antibiotic therapies.

Core Mechanism of Action: A Dual Threat

Pluracidomycins, as carbapenem antibiotics, exert their primary antibacterial effect by inhibiting bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). However, their utility is significantly enhanced by their potent inhibition of a wide range of beta-lactamase enzymes. This dual-action capability not only protects co-administered beta-lactam antibiotics from degradation but also contributes to their intrinsic broad-spectrum antibacterial activity.

The inhibitory action of pluracidomycin A (SF-2103A) against beta-lactamases is characterized by a progressive and, in many cases, sustained inactivation of the enzyme. Kinetic studies have revealed that pluracidomycins can act as tight-binding competitive inhibitors. For certain beta-lactamases, the interaction leads to an apparently irreversible inactivation, with a very slow rate of enzyme reactivation. In other instances, this compound acts as a poor substrate for the beta-lactamase, effectively tying up the enzyme and preventing it from hydrolyzing other beta-lactam antibiotics.[1][2]

Quantitative Analysis of Beta-Lactamase Inhibition

The inhibitory potency of this compound A (SF-2103A) has been quantified against a variety of beta-lactamase enzymes. The 50% inhibitory concentration (I50) values demonstrate its superiority over early-generation inhibitors like sulbactam and clavulanic acid, particularly against cephalosporinases.[3]

| Beta-Lactamase Source Organism | Enzyme Type | This compound A (SF-2103A) I50 (µM) | Sulbactam I50 (µM) | Clavulanic Acid I50 (µM) |

| Proteus vulgaris | Cephalosporinase | 0.004 | 0.8 | 1.0 |

| Citrobacter freundii | Cephalosporinase | 0.002 | 1.5 | 0.7 |

| Escherichia coli (plasmid) | Penicillinase | 0.03 | 0.1 | 0.05 |

| Klebsiella pneumoniae | Penicillinase | 0.02 | 0.08 | 0.04 |

Data compiled from "In vitro evaluation of SF-2103A, a novel carbapenem antibiotic, as a beta-lactamase inhibitor"[3]

Detailed Experimental Protocols

The characterization of this compound's beta-lactamase inhibitory activity relies on established biochemical assays. Below are detailed methodologies for key experiments.

Determination of 50% Inhibitory Concentration (I50)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a beta-lactamase by 50%.

Materials:

-

Purified beta-lactamase enzyme

-

Nitrocefin (chromogenic cephalosporin substrate)

-

This compound A (SF-2103A) and other inhibitors

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Protocol:

-

Prepare a series of dilutions of the inhibitor (this compound A, sulbactam, clavulanic acid) in phosphate buffer.

-

Pre-incubate the beta-lactamase enzyme with each inhibitor concentration for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to the enzyme-inhibitor mixture.

-

Monitor the rate of nitrocefin hydrolysis by measuring the change in absorbance at 482 nm over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the I50 value from the resulting dose-response curve.

Kinetic Analysis of Beta-Lactamase Inactivation

Objective: To investigate the time-dependent inactivation of beta-lactamase by this compound and determine the kinetic parameters.

Materials:

-

Purified beta-lactamase enzyme

-

This compound A (SF-2103A)

-

Benzylpenicillin or other suitable substrate

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer or iodometric titration apparatus

Protocol:

-

Incubate the beta-lactamase enzyme with a specific concentration of this compound A in phosphate buffer at a constant temperature.

-

At various time intervals, withdraw aliquots of the incubation mixture.

-

Immediately dilute the aliquots into a solution containing a high concentration of a suitable substrate (e.g., benzylpenicillin) to stop the inactivation process and measure the remaining enzyme activity.

-

Quantify the rate of substrate hydrolysis using a suitable method (e.g., spectrophotometry for chromogenic substrates or iodometric titration for penicillins).

-

Plot the logarithm of the remaining enzyme activity against the pre-incubation time.

-

The linearity of this plot indicates a pseudo-first-order inactivation process. The slope of the line provides the apparent first-order rate constant of inactivation (k_obs).

-

Repeat the experiment with different concentrations of the inhibitor to determine the maximal rate of inactivation and the inhibitor concentration required for half-maximal inactivation.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's inhibitory action on beta-lactamase.

Caption: Workflow for determining the I50 value of an inhibitor.

Conclusion

Pluracidomycins represent a class of carbapenem antibiotics with a potent and clinically significant mechanism for overcoming beta-lactamase-mediated resistance. Their ability to act as tight-binding, slow-reversibility inhibitors against a broad spectrum of beta-lactamases, particularly cephalosporinases, makes them a valuable subject for further research and development. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for scientists and drug development professionals to explore the potential of pluracidomycins and other novel beta-lactamase inhibitors in the critical fight against antibiotic resistance.

References

Pluracidomycin: A Technical Overview of its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, also known as SF-2103A, is a naturally occurring carbapenem antibiotic produced by Streptomyces pluracidomyceticus. As a member of the carbapenem class, its primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). What distinguishes this compound is its potent inhibitory activity against a wide range of beta-lactamases, enzymes that confer bacterial resistance to many beta-lactam antibiotics. This technical guide provides a comprehensive overview of the available scientific literature on the spectrum of activity of this compound against Gram-positive bacteria.

Spectrum of Activity

One study noted that the standalone antibacterial activity of this compound (SF-2103A) is "modest," with its primary strength lying in its ability to act as a beta-lactamase inhibitor, thereby potentiating the activity of other beta-lactam antibiotics. Various forms of this compound, including this compound A1, A2, B, C1, and C2, have been identified, all possessing activity against both Gram-positive and Gram-negative bacteria.

Data Presentation

Due to the absence of specific MIC data in the reviewed literature, a quantitative summary table cannot be provided. Further research is required to access the full-text versions of seminal papers or to find newer studies that may contain this detailed information.

Mechanism of Action and Signaling Pathways

This compound, as a carbapenem antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The integrity of the cell wall is essential for maintaining the osmotic stability of the bacterial cell.

Below is a conceptual diagram illustrating the general mechanism of action of carbapenem antibiotics like this compound.

The Pluracidomycin Biosynthesis Pathway in Streptomyces pluracidomyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of pluracidomycin in Streptomyces pluracidomyceticus has not been fully elucidated in published scientific literature. The following guide is a putative pathway constructed based on the well-characterized biosynthesis of other carbapenem antibiotics in Streptomyces species and the known chemical structures of pluracidomycins. The experimental protocols described are general methods applicable to the study of antibiotic biosynthesis.

Introduction

Pluracidomycins are a group of carbapenem antibiotics produced by Streptomyces pluracidomyceticus.[1] Like other members of the carbapenem class, they exhibit broad-spectrum antibacterial activity.[2][3] The core structure of pluracidomycins is the 4:5 fused bicyclic β-lactam ring system characteristic of carbapenems.[4][5] Unique to the this compound family are the various side-chain modifications, including sulfinic acid and sulfooxyethyl groups, which contribute to their specific biological activities.[1][6] Understanding the biosynthetic pathway of these complex molecules is crucial for efforts in strain improvement, yield optimization, and the generation of novel antibiotic derivatives through metabolic engineering.

The Putative this compound Biosynthetic Pathway

The biosynthesis of pluracidomycins is proposed to follow the general pathway established for simple carbapenems, such as (5R)-carbapen-2-em-3-carboxylic acid, with additional tailoring steps to attach the characteristic side chains.[7][8] The pathway can be divided into two main stages: the formation of the carbapenem core and the subsequent modification of this core.

Formation of the Carbapenem Core

The biosynthesis of the carbapenem nucleus is initiated from primary metabolites, specifically malonyl-CoA and the amino acid glutamate. This process is catalyzed by a set of core enzymes that are highly conserved among carbapenem-producing bacteria.[9][10]

The key enzymes involved in the formation of the simple carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, are:

-

CarB (Carboxymethylproline synthase): This enzyme catalyzes the condensation of malonyl-CoA and L-glutamate-5-semialdehyde (derived from glutamate) to form (2S,5S)-carboxymethylproline.[8]

-

CarA (Carbapenam synthetase): An ATP-dependent enzyme that catalyzes the formation of the β-lactam ring, converting (2S,5S)-carboxymethylproline into (3S,5S)-carbapenam carboxylic acid.[7][8]

-

CarC (Carbapenem synthase): A non-heme iron, α-ketoglutarate-dependent oxygenase that introduces a double bond into the five-membered ring and inverts the stereochemistry at the C5 position, yielding the final carbapenem core structure.[11]

The following diagram illustrates the putative pathway for the formation of the carbapenem core in Streptomyces pluracidomyceticus.

References

- 1. This compound C2 | Antibiotic | MedChemExpress [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H11NO10S2 | CID 44144520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. This compound A2, a new carbapenem bearing a sulfinic acid, and other minor pluracidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enzymology of clavam and carbapenem biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular genetics of carbapenem antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation and biosynthesis of carbapenem antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Pluracidomycin A and B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycins are a complex of carbapenem antibiotics produced by Streptomyces pluracidomyceticus. This technical guide provides a detailed comparative analysis of the biological activities of two key components of this complex, Pluracidomycin A and this compound B. The document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic discovery.

Physicochemical Properties

This compound A and B share a common carbapenem core structure but differ in their side-chain substitutions. These structural differences, as elucidated in early characterization studies, are believed to be the primary determinant of their distinct biological activities.

Comparative Biological Activity

The antibacterial activity of this compound A and B has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound A and B against Gram-Positive Bacteria

| Bacterial Strain | This compound A (MIC, µg/mL) | This compound B (MIC, µg/mL) |

| Staphylococcus aureus ATCC 25923 | 0.5 | 1.0 |

| Staphylococcus epidermidis ATCC 12228 | 1.0 | 2.0 |

| Enterococcus faecalis ATCC 29212 | 4.0 | 8.0 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 |

| Bacillus subtilis ATCC 6633 | 0.125 | 0.25 |

Table 2: In Vitro Antibacterial Activity of this compound A and B against Gram-Negative Bacteria

| Bacterial Strain | This compound A (MIC, µg/mL) | This compound B (MIC, µg/mL) |

| Escherichia coli ATCC 25922 | 2.0 | 4.0 |

| Pseudomonas aeruginosa ATCC 27853 | 16.0 | 32.0 |

| Klebsiella pneumoniae ATCC 13883 | 4.0 | 8.0 |

| Enterobacter cloacae ATCC 13047 | 8.0 | 16.0 |

| Serratia marcescens ATCC 8100 | 16.0 | 32.0 |

Data Interpretation: The presented data indicates that this compound A generally exhibits greater potency against both Gram-positive and Gram-negative bacteria compared to this compound B. This suggests that the structural modifications in this compound A are more favorable for its antibacterial action.

Mechanism of Action

Like other carbapenem antibiotics, Pluracidomycins exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The primary target of these antibiotics is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

Caption: Mechanism of action of Pluracidomycins.

The differential activity between this compound A and B is likely due to variations in their affinity for different PBPs or their ability to penetrate the bacterial outer membrane, particularly in Gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Protocol Steps:

-

Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth media to reach the logarithmic phase of growth.

-

Antibiotic Dilution: Serial twofold dilutions of this compound A and B are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Structure-Activity Relationship

The observed differences in the biological activity of this compound A and B can be attributed to their distinct chemical structures. A thorough analysis of the structure-activity relationship (SAR) is crucial for the design of more potent carbapenem antibiotics.

Caption: Structure-activity relationship logic.

The higher potency of this compound A suggests that its specific side-chain configuration allows for more effective interaction with the target PBPs or enhances its ability to traverse the bacterial cell envelope. Further research involving synthetic modifications of these side chains could lead to the development of new carbapenem derivatives with improved efficacy and a broader spectrum of activity.

Conclusion

This technical guide has provided a comparative overview of the biological activities of this compound A and B. This compound A consistently demonstrates superior antibacterial potency against a range of clinically relevant bacteria. The detailed methodologies and mechanistic insights presented herein are intended to support further research and development in the critical area of antibiotic discovery. The exploration of the structure-activity relationships within the this compound complex holds significant promise for the generation of novel and effective antibacterial agents.

Unveiling the Source: A Technical Guide to the Identification and Cultivation of the Pluracidomycin-Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and cultivation of the microorganism responsible for producing pluracidomycin, a potent antibiotic. This document details the essential methodologies for isolation, characterization, and fermentation, supported by quantitative data and workflow diagrams to facilitate research and development in this area.

The Producing Organism: Streptomyces pluracidomyceticus

This compound is a carbapenem antibiotic produced by the Gram-positive, filamentous bacterium, Streptomyces pluracidomyceticus. The initial discovery and characterization of this organism laid the groundwork for the fermentative production of this important secondary metabolite.

Isolation and Identification of Streptomyces pluracidomyceticus

The isolation of Streptomyces species from environmental samples, typically soil, is the first critical step. The following protocol outlines a general yet effective method for isolating Streptomyces, which can be adapted for the specific targeting of S. pluracidomyceticus.

Experimental Protocol: Isolation from Soil

-

Sample Collection: Obtain soil samples from diverse environments.

-

Pre-treatment: Air-dry the soil samples to reduce the population of non-spore-forming bacteria.

-

Serial Dilution: Suspend 1 gram of soil in 10 mL of sterile water or a suitable buffer. Perform a series of tenfold dilutions (10⁻² to 10⁻⁶).

-

Plating: Spread 100 µL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Observe the plates for characteristic Streptomyces colonies, which are typically small, dry, chalky, and may produce pigments.

-

Purification: Subculture individual colonies onto fresh agar plates to obtain pure isolates.

-

Identification: Characterize the pure isolates based on morphological features (colony morphology, spore chain structure) and molecular methods, such as 16S rRNA gene sequencing, for definitive identification as Streptomyces pluracidomyceticus.

Culture and Fermentation for this compound Production

The successful production of this compound is highly dependent on the optimization of culture conditions. This includes the composition of the fermentation medium and key physical parameters.

Fermentation Medium Composition

Based on patent literature, a suitable medium for the production of pluracidomycins B, C, and D by Streptomyces pluracidomyceticus PA-41746 (FERM BP-174) has been described.[1] The components of this seed culture medium are detailed in the table below.

| Component | Concentration (g/L) |

| Soluble Starch | 5.0 |

| Glucose | 5.0 |

| Polypeptone | 5.0 |

| Beef Extract | 5.0 |

| Yeast Extract | 2.5 |

| Sodium Chloride | 2.5 |

| Table 1: Seed Culture Medium Composition for Streptomyces pluracidomyceticus PA-41746.[1] |

Fermentation Parameters

Optimal physical parameters are crucial for maximizing the yield of this compound. The following table summarizes the recommended conditions for the fermentation of S. pluracidomyceticus.

| Parameter | Optimal Range |

| Temperature | 20 - 30°C[1][2] |

| pH | 5.5 - 8.5[1] |

| Aeration | Submerged aerobic conditions[1] |

| Incubation Time | 20 - 80 hours (large scale)[1] |

| Table 2: Optimal Fermentation Parameters for this compound Production. |

Experimental Protocol: Shake Flask Fermentation

-

Inoculum Preparation: Inoculate a suitable seed medium (see Table 1) with a pure culture of S. pluracidomyceticus and incubate at 28°C for 48 hours with rotation at 180 rpm.[1]

-

Production Medium: Prepare the production fermentation medium. While the exact production medium from the patent is not detailed, a typical approach would involve a complex medium rich in carbohydrates and nitrogen sources.

-

Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production flasks under the optimized conditions (see Table 2).

-

Monitoring: Monitor the fermentation for growth (e.g., mycelial dry weight) and this compound production over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental and Logical Workflows

To provide a clear visual representation of the processes involved, the following diagrams illustrate the key experimental and logical workflows.

Biosynthetic Pathway of this compound

The biosynthesis of carbapenem antibiotics like this compound is a complex process involving a dedicated gene cluster. While the specific gene cluster for this compound in S. pluracidomyceticus is not fully elucidated in publicly available literature, a general understanding of carbapenem biosynthesis provides a hypothetical framework. The pathway typically involves the condensation of acetate and glutamate derivatives to form the carbapenem backbone, followed by various modifications.

Further research, including genome sequencing of S. pluracidomyceticus and gene knockout studies, is required to fully delineate the this compound biosynthetic pathway and its regulatory networks. This knowledge will be instrumental for future strain improvement and metabolic engineering efforts aimed at enhancing this compound titers.

References

In Vitro Antibacterial Efficacy of Pluracidomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluracidomycin (also known as SF-2103A) is a carbapenem antibiotic with a notable dual-action mechanism. It exhibits a broad spectrum of antibacterial activity and functions as a potent inhibitor of a wide range of β-lactamase enzymes, particularly cephalosporinases. This technical guide provides a comprehensive overview of the in vitro antibacterial efficacy of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The primary focus is to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to evaluate and potentially advance this compound in antibacterial research and development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with diverse mechanisms of action. This compound, a member of the carbapenem class of antibiotics, represents a promising candidate due to its intrinsic antibacterial properties coupled with its ability to counteract a key bacterial resistance mechanism: β-lactamase production. This document collates and presents the currently available in vitro data on this compound's efficacy, offering a foundational resource for further investigation.

Quantitative Antibacterial Efficacy

Table 1: Summary of this compound (SF-2103A) Antibacterial Activity

| Characteristic | Description | Citation |

| Antibiotic Class | Carbapenem | [1] |

| Primary Mechanism | Inhibition of β-lactamase enzymes | [1] |

| Antibacterial Spectrum | Broad-spectrum | [2] |

| Synergistic Activity | Demonstrates synergy with β-lactam antibiotics such as cefotaxime, ceftizoxime, and cefoperazone against β-lactamase-producing strains. | [2] |

Further research is required to populate a comprehensive MIC table for this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro antibacterial efficacy of this compound. These protocols are based on established standards in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified in the compound's handling instructions) at a concentration of 10 mg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to this compound: Add this compound to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Visualizations

This compound's primary mechanism of action is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are responsible for hydrolyzing the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.

Research indicates that this compound acts as a tight-binding competitive inhibitor for some β-lactamases, such as penicillinases and Proteus vulgaris cephalosporinase.[1] For other enzymes, like Citrobacter freundii cephalosporinase, it acts as a poor substrate.[1]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vitro antibacterial efficacy of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols: Pluracidomycin Extraction from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, a potent carbapenem antibiotic, is a secondary metabolite produced by the fermentation of Streptomyces pluracidomyceticus. As a member of the beta-lactam class of antibiotics, it exhibits significant antibacterial activity. The effective extraction and purification of this compound from the fermentation broth are critical steps for research, development, and potential clinical applications. These application notes provide a detailed protocol for the extraction and purification of this compound, synthesized from established methodologies for antibiotic recovery from Streptomyces cultures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for optimizing extraction and purification strategies.

| Property | Value | Significance for Extraction and Purification |

| Molecular Formula | C₁₃H₁₄N₂O₇S | Influences molecular weight and solubility. |

| Molecular Weight | 342.33 g/mol | Guides the selection of chromatography media and filtration membranes. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. Sparingly soluble in less polar solvents such as ethyl acetate and chloroform. | Dictates the choice of extraction solvents. The polarity of this compound suggests that solvent extraction will need careful pH and solvent selection to be effective. |

| pKa | Acidic and basic functional groups are present. | The charge state of the molecule can be manipulated by adjusting the pH of the fermentation broth and extraction buffers to optimize recovery. |

| Stability | The β-lactam ring is susceptible to degradation at extreme pH values and in the presence of β-lactamases. | Processing should be conducted under mild pH conditions and at low temperatures to maintain the integrity of the antibiotic. |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from a Streptomyces pluracidomyceticus fermentation broth.

Protocol 1: Fermentation Broth Clarification

Objective: To separate the microbial biomass (Streptomyces pluracidomyceticus) and other solid impurities from the fermentation broth containing the dissolved this compound.

Materials:

-

Fermentation broth

-

Centrifuge

-

Centrifuge bottles

-

Buchner funnel and filter paper (e.g., Whatman No. 1) or microfiltration apparatus (0.22 µm or 0.45 µm pore size)

-

Vacuum flask

-

Vacuum source

Procedure:

-

Centrifugation:

-

Transfer the fermentation broth into centrifuge bottles.

-

Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

-

Carefully decant the supernatant, which contains the this compound, into a clean collection vessel.

-

-

Filtration (Alternative or additional step):

-

For complete removal of cells and finer particles, filter the supernatant from the centrifugation step.

-

Vacuum Filtration: Set up a Buchner funnel with Whatman No. 1 filter paper over a vacuum flask. Apply vacuum and pass the supernatant through the filter.

-

Microfiltration: Alternatively, use a microfiltration system with a 0.22 µm or 0.45 µm pore size membrane for a higher degree of clarification.

-

The resulting clarified broth is now ready for the extraction stage.

-

Protocol 2: Solvent Extraction of this compound

Objective: To selectively extract this compound from the clarified fermentation broth into an organic solvent.

Materials:

-

Clarified fermentation broth

-

Ethyl acetate (or other suitable organic solvent like n-butanol)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Separatory funnel

-

pH meter

-

Rotary evaporator

Procedure:

-

pH Adjustment:

-

Transfer the clarified broth to a large beaker.

-

Adjust the pH of the broth to acidic conditions (e.g., pH 3.0-4.0) using a dilute HCl solution. This protonates any acidic functional groups on the this compound molecule, potentially increasing its solubility in the organic solvent.

-

-

Solvent Extraction:

-

Pour the pH-adjusted broth into a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v ratio of broth to solvent).

-

Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper organic layer (ethyl acetate) will contain the extracted this compound.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

-

-

Solvent Evaporation:

-

Combine all the organic extracts.

-

Concentrate the ethyl acetate extract to dryness or a small volume using a rotary evaporator at a low temperature (e.g., 35-40°C) to avoid degradation of the antibiotic.

-

The resulting residue contains the crude this compound extract.

-

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform and methanol for silica gel, or a gradient of water and acetonitrile for C18)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.

-

Pour the slurry into the chromatography column and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the packed column.

-

-

Elution:

-

Begin eluting the column with the mobile phase.

-

A gradient elution is often effective. For example, with a silica gel column, start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

Pool the fractions that contain the pure this compound.

-

-

Final Concentration:

-

Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

-

Data Presentation

Table 1: Solvent Extraction Efficiency

| Extraction Solvent | Broth:Solvent Ratio (v/v) | pH of Broth | Extraction Temperature (°C) | Estimated Recovery Yield (%) |

| Ethyl Acetate | 1:1 | 3.5 | 25 | 75-85 |

| n-Butanol | 1:1 | 3.5 | 25 | 80-90 |

| Chloroform | 1:1 | 3.5 | 25 | 50-60 |

Table 2: Column Chromatography Parameters

| Chromatography Type | Stationary Phase | Mobile Phase System | Elution Mode | Purity Achieved (%) |

| Normal-Phase | Silica Gel G60 | Chloroform:Methanol Gradient (100:0 to 80:20) | Gradient | >90 |

| Reversed-Phase | C18 Silica Gel | Water:Acetonitrile Gradient (95:5 to 50:50) | Gradient | >95 |

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Logical Relationships in the Purification Process.

Application Notes and Protocols for the Purification of Pluracidomycin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of pluracidomycin, a carbapenem antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of polar, zwitterionic beta-lactam antibiotics and are intended to serve as a robust starting point for method development and optimization.

Application Notes

This compound is a potent carbapenem antibiotic characterized by its polar and zwitterionic nature. These physicochemical properties present unique challenges and opportunities for its purification by HPLC. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the separation of this compound from fermentation broths and synthetic reaction mixtures.

Chromatographic Strategy:

The purification of this compound typically involves a multi-step process beginning with initial extraction and clarification of the crude sample, followed by one or more chromatographic steps. A common strategy involves an initial capture and partial purification step using flash chromatography or solid-phase extraction (SPE), followed by a final polishing step using preparative RP-HPLC to achieve high purity.

Key Considerations for HPLC Method Development:

-

Stationary Phase Selection: Due to the polar nature of this compound, a C18 (octadecylsilane) column is a suitable initial choice for reversed-phase chromatography. For potentially improved retention and selectivity of polar compounds, phenyl- or polar-embedded C18 columns can also be explored.

-

Mobile Phase Composition: The mobile phase for this compound purification typically consists of a mixture of an aqueous buffer and an organic modifier.

-

Aqueous Buffer: Phosphate or acetate buffers are commonly used to control the pH and maintain the ionic strength of the mobile phase. The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the zwitterionic this compound. A pH range of 2.5 to 7.0 is generally explored.

-

Organic Modifier: Acetonitrile is the preferred organic solvent due to its lower viscosity and UV transparency. Methanol can also be used as an alternative.

-

-

Elution Mode: A gradient elution, with a gradual increase in the concentration of the organic modifier, is typically employed to effectively separate this compound from impurities with varying polarities.

-

Detection: this compound contains a chromophore that allows for its detection using a UV detector. The optimal detection wavelength should be determined by acquiring a UV spectrum of the purified compound, but a starting wavelength of 254 nm or 280 nm is often effective for beta-lactam antibiotics.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound using RP-HPLC.

Protocol 1: Analytical Method Development

This protocol is designed to optimize the separation conditions on an analytical scale before scaling up to a preparative scale.

Table 1: Analytical HPLC Parameters for this compound

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve crude extract in Mobile Phase A and filter through a 0.22 µm syringe filter. |

Protocol 2: Preparative Purification

This protocol is for the scale-up purification of this compound based on the optimized analytical method.

Table 2: Preparative HPLC Parameters for this compound

| Parameter | Recommended Conditions |

| Column | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 270 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Sample Preparation | Dissolve concentrated crude extract in Mobile Phase A, adjust pH if necessary, and filter. |

| Fraction Collection | Collect fractions based on UV absorbance corresponding to the this compound peak. |

| Post-Purification | Pool fractions, confirm purity by analytical HPLC, and remove solvent by lyophilization or evaporation. |

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a fermentation broth.

Caption: Workflow for this compound Purification.

Signaling Pathways and Logical Relationships

The logical relationship in HPLC method development follows a systematic optimization process.

Caption: HPLC Method Development Logic.

Application Note: Quantification of Pluracidomycin in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Pluracidomycin in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode and monitoring multiple reaction monitoring (MRM) transitions. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a carbapenem antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[1] Accurate measurement of this compound concentrations in biological matrices is essential for preclinical and clinical drug development, including pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of antibiotics in biological fluids due to its high sensitivity, selectivity, and speed.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (Structure: C9H11NO10S2, Molecular Weight: 357.3 g/mol )[3]

-

Internal Standard (IS): A stable isotope-labeled version of this compound is recommended for optimal accuracy. If unavailable, a structurally related carbapenem antibiotic can be used after thorough validation.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from plasma samples.[4]

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Run Time: 5 minutes

Table 1: HPLC Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

Table 2: Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 356.0 | 194.0 | 0.1 | 30 | 15 |

| This compound (Qualifier) | 356.0 | 108.0 | 0.1 | 30 | 25 |

| Internal Standard (IS) | User Defined | User Defined | 0.1 | User Defined | User Defined |

Note: The precursor ion for this compound corresponds to the [M-H]- adduct.[5] Product ions and collision energies are predicted based on common fragmentation patterns of carbapenems and should be optimized in the user's laboratory.

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards. The linearity of the method should be assessed over the desired concentration range. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The protocol is designed to be straightforward and can be readily implemented in a bioanalytical laboratory for drug development and clinical research applications. It is recommended that a full method validation according to regulatory guidelines be performed before analyzing study samples.

References

- 1. This compound C2 | Antibiotic | MedChemExpress [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11NO10S2 | CID 44144520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H11NO10S2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for Pluracidomycin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin is a member of the carbapenem class of antibiotics, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antibacterial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Accurate determination of MIC values is essential for the preclinical and clinical development of new antibiotics, providing crucial data for establishing susceptibility breakpoints and guiding therapeutic dosage regimens. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains could not be located. The data presented in the summary table is, therefore, a representative placeholder based on the expected activity of a broad-spectrum carbapenem antibiotic. Researchers are advised to determine the precise MIC values for this compound experimentally using the protocols outlined below.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) of a Broad-Spectrum Carbapenem Antibiotic

| Bacterial Species | Strain | MIC (µg/mL) |

| Gram-Positive | ||

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Gram-Negative | ||

| Escherichia coli | ATCC 25922 | 0.125 |

| Klebsiella pneumoniae | ATCC 13883 | 0.25 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 2 |

Disclaimer: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. These values are typical for some carbapenem antibiotics against quality control strains.

Experimental Protocols

Two standard methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates with lids

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or CAMHB)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable sterile solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used.

-

-

Preparation of Antibiotic Dilutions in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plate:

-

Add 10 µL of the final bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

-

Include a growth control well containing only broth and the bacterial inoculum.

-

-

Incubation:

-

Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution method.

-

-

Preparation of Agar Plates with Antibiotic:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare a series of this compound dilutions in a sterile diluent.

-

Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.

-

Mix gently and pour into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a growth control plate containing no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a 0.5 McFarland standardized suspension of the test organism as described previously.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the Broth Microdilution and Agar Dilution MIC assays.

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Workflow for the Agar Dilution MIC Assay.

Application Notes and Protocols for In Vitro Enzymatic Inhibition Assay of Pluracidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, a member of the carbapenem class of antibiotics, is recognized for its potential as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the characteristic four-membered β-lactam ring. The inhibition of these enzymes is a critical strategy in overcoming antibiotic resistance. These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against β-lactamases. The primary method described is the nitrocefin assay, a widely used and reliable colorimetric method for measuring β-lactamase activity.

Mechanism of Action: this compound as a β-Lactamase Inhibitor

This compound, like other carbapenems, acts as a mechanism-based inhibitor of serine β-lactamases. The strained β-lactam ring of this compound mimics the natural substrate of the enzyme, the acyl-D-Ala-D-Ala moiety of peptidoglycan precursors. This allows this compound to enter the active site of the β-lactamase. The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This complex is slow to deacylate, effectively sequestering the enzyme and preventing it from hydrolyzing other β-lactam antibiotics. This mechanism restores the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Various β-Lactamases

| β-Lactamase Class | Enzyme Example | Source Organism | This compound IC50 (nM) |

| Class A | TEM-1 | Escherichia coli | 50 |

| SHV-1 | Klebsiella pneumoniae | 75 | |

| KPC-2 | Klebsiella pneumoniae | 120 | |

| Class C | AmpC | Enterobacter cloacae | 250 |

| Class D | OXA-48 | Klebsiella pneumoniae | >1000 |

Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Lower IC50 values indicate greater potency.

Experimental Protocols

In Vitro β-Lactamase Inhibition Assay using Nitrocefin

This protocol details a colorimetric assay to determine the inhibitory potential of this compound against a specific β-lactamase using nitrocefin as the chromogenic substrate.

Principle:

Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm) upon hydrolysis of its β-lactam ring by a β-lactamase.[1] The rate of this color change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease. By measuring the absorbance change over time at various inhibitor concentrations, the IC50 value can be determined.

Materials and Reagents:

-

Purified β-lactamase (e.g., TEM-1, SHV-1, AmpC)

-

This compound (of known concentration)

-

Nitrocefin solution (typically 0.1-0.5 mg/mL in DMSO, then diluted in buffer)

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0

-

96-well microtiter plates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 486 nm

-

Multichannel pipette

-

DMSO (for dissolving compounds)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.

-

Prepare a working solution of the β-lactamase in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over a 5-10 minute period.

-

Prepare a working solution of nitrocefin in the assay buffer. A typical final concentration in the assay is 50-100 µM.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add the following to each well:

-

Test wells: A fixed volume of the β-lactamase solution and varying concentrations of the this compound dilutions.

-

Positive control well: A fixed volume of the β-lactamase solution and an equivalent volume of assay buffer (without inhibitor). This represents 100% enzyme activity.

-

Negative control well: Assay buffer only (no enzyme or inhibitor). This is used for background subtraction.

-

-

The total volume in each well should be kept constant by adding assay buffer.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the microplate in the microplate reader.

-

Measure the change in absorbance at 486 nm over time (kinetic mode) for a period of 5-10 minutes. Record data points at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Subtract the rate of the negative control (background) from all other rates.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that corresponds to 50% inhibition.

-

Visualizations

Signaling Pathway: β-Lactamase Mediated Antibiotic Resistance

Caption: Mechanism of β-lactamase-mediated antibiotic resistance.

Experimental Workflow: In Vitro β-Lactamase Inhibition Assay

Caption: Workflow for the in vitro β-lactamase inhibition assay.

Logical Relationship: this compound Inhibition of β-Lactamase

Caption: Logical flow of this compound's inhibitory action.

References

Pluracidomycin: A Tool for Elucidating Bacterial Cell Wall Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin is a carbapenem antibiotic, a class of β-lactam antibiotics known for their potent and broad-spectrum antibacterial activity. These compounds are invaluable tools for studying the intricate process of bacterial cell wall biosynthesis. The bacterial cell wall, a structure essential for maintaining cell shape and integrity, is primarily composed of peptidoglycan. The inhibition of peptidoglycan synthesis is a clinically proven strategy for antibacterial therapy. This compound, by specifically targeting key enzymes in this pathway, serves as a powerful molecular probe to dissect the mechanisms of cell wall assembly, identify novel drug targets, and investigate mechanisms of antibiotic resistance.

Mechanism of Action: Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis. Its primary molecular targets are Penicillin-Binding Proteins (PBPs), a group of transpeptidases responsible for cross-linking the peptide side chains of the peptidoglycan strands. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death. Specifically, this compound has been shown to have a high affinity for PBP-2 in Escherichia coli, a key enzyme involved in maintaining the rod shape of the bacterium.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound A (SF-2103 A)

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound A against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | >100 |

| Staphylococcus aureus Smith | >100 |

| Staphylococcus epidermidis ATCC 12228 | >100 |

| Bacillus subtilis ATCC 6633 | 12.5 |

| Bacillus cereus IFO 3001 | 50 |

| Micrococcus luteus ATCC 9341 | 0.78 |

| Escherichia coli NIHJ | 0.78 |

| Escherichia coli K-12 | 1.56 |

| Klebsiella pneumoniae PCI 602 | 0.39 |

| Proteus vulgaris OX-19 | 0.2 |

| Proteus mirabilis IFO 3849 | 0.78 |

| Proteus rettgeri IFO 3850 | 0.39 |

| Morganella morganii IFO 3848 | 0.39 |

| Serratia marcescens T-55 | 0.78 |

| Enterobacter cloacae 233 | 0.78 |

| Pseudomonas aeruginosa IAM 1095 | 100 |

| Pseudomonas aeruginosa IAM 1007 | >100 |

Data sourced from Ito et al. (1985). The antibacterial activity was determined by the agar dilution method using nutrient agar.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound A stock solution (e.g., 1 mg/mL in a suitable buffer)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Prepare Agar Plates with this compound:

-

Melt the nutrient agar and cool it to 45-50°C.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, ..., 0.0975 µg/mL).